molecular formula C28H30N4O3S3 B2895164 N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide CAS No. 486453-24-1

N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide

Cat. No.: B2895164
CAS No.: 486453-24-1
M. Wt: 566.75
InChI Key: GGJXJJRUZMHFQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide is a useful research compound. Its molecular formula is C28H30N4O3S3 and its molecular weight is 566.75. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Theoretical Investigation and Antimalarial Activity

A theoretical investigation highlighted the antimalarial activity of sulfonamide derivatives, including compounds structurally similar to the one . These compounds exhibited significant in vitro antimalarial activity, underpinned by their favorable ADMET properties and selective inhibition capabilities against Plasmodium enzymes. Moreover, the molecular docking studies of these compounds revealed small energy affinity against crucial enzymes of Plasmodium species, suggesting their potential as antimalarial agents (Fahim & Ismael, 2021).

Synthesis Techniques and Material Applications

Research into the synthesis of benzothiazoles and thiazolopyridines from thioamides using TEMPO-catalyzed electrolytic C–H thiolation has been reported. This method provides a metal- and reagent-free synthesis pathway, illustrating the compound's relevance in creating materials with potential pharmaceutical applications (Qian, Li, Song, & Xu, 2017).

Vascular Endothelial Growth Factor Receptor-2 Inhibition

Compounds structurally related to the queried molecule have been identified as potent and selective inhibitors of the vascular endothelial growth factor receptor-2 (VEGFR-2), indicating their utility in cancer therapy. Such compounds demonstrated robust in vivo efficacy in human lung and colon carcinoma xenograft models, suggesting their potential in cancer treatment regimens (Borzilleri et al., 2006).

Synthesis and Biological Activity

Studies on the synthesis and biological activity of imidazo[1,2-a]pyridines as antiulcer agents show the versatility of compounds within the same family. Despite some compounds not displaying significant antisecretory activity, their cytoprotective properties in ethanol and HCl models were noted, underscoring the chemical's potential in developing new gastroprotective drugs (Starrett, Montzka, Crosswell, & Cavanagh, 1989).

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-4-(3-methylpiperidin-1-yl)sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H30N4O3S3/c1-18-6-5-14-32(16-18)38(34,35)20-11-9-19(10-12-20)26(33)30-28-25(21-13-15-31(2)17-24(21)37-28)27-29-22-7-3-4-8-23(22)36-27/h3-4,7-12,18H,5-6,13-17H2,1-2H3,(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGJXJJRUZMHFQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C4=C(S3)CN(CC4)C)C5=NC6=CC=CC=C6S5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H30N4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

566.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.